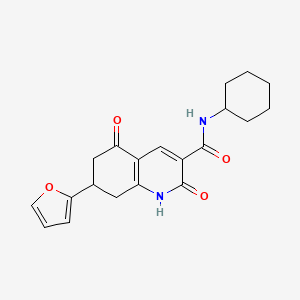
N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide, also known as FLEA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FLEA is a member of the acetanilide class of compounds, which are known for their analgesic and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide is not fully understood, but it is believed to involve inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This compound may also act on other targets in the pain and inflammation pathways, such as ion channels and neurotransmitter receptors.
Biochemical and Physiological Effects
This compound has been shown to reduce pain and inflammation in animal models, with a potency similar to that of aspirin. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, this compound has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide is its potency as an analgesic and anti-inflammatory agent, which makes it a promising candidate for further study in these areas. Another advantage is its low toxicity profile, which makes it a safer alternative to some other compounds that have been studied for similar purposes. One limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide. One area of interest is its potential as an analgesic and anti-inflammatory agent in humans, which could be explored in clinical trials. Another area of interest is its potential as an anticonvulsant, which could be further investigated in animal models of epilepsy. Additionally, the mechanism of action of this compound could be further elucidated, which could lead to the development of more potent and selective compounds in the future.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide involves the reaction of 3-fluoroaniline and 4-methoxy-3-methylbenzaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction proceeds through an imine intermediate, which is then reduced to the final product using sodium borohydride. The yield of this compound is typically around 70-80%, and the compound can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide has been studied for its potential as an analgesic and anti-inflammatory agent. In animal models, this compound has been shown to reduce pain and inflammation, with a potency similar to that of aspirin. This compound has also been investigated for its potential as an anticonvulsant, with promising results in animal models of epilepsy.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-8-12(6-7-15(11)20-2)9-16(19)18-14-5-3-4-13(17)10-14/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIKNMFPKPBXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide](/img/structure/B5401877.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinol](/img/structure/B5401881.png)
![(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5401904.png)
![5-{2-[3-allyl-4-(benzyloxy)-5-ethoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5401908.png)
![3-(2-oxo-2-{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}ethyl)morpholine hydrochloride](/img/structure/B5401909.png)
![N-(2-methoxyphenyl)-N'-[1-(1-propionylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5401913.png)
![10-[5-(dimethylamino)-2,4-pentadienoyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5401914.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5401916.png)

![benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate](/img/structure/B5401930.png)
![1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5401934.png)

![N~1~-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-D-leucinamide](/img/structure/B5401948.png)

